molecular formula C19H24N2O5S2 B215447 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide

2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide

Cat. No. B215447
M. Wt: 424.5 g/mol
InChI Key: UHIGWJCDMCRJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide, also known as BSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BSA is a sulfonamide-based compound that has been synthesized using various methods, and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX (CAIX) activity. CAIX is an enzyme that is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX activity by this compound can lead to a decrease in pH, which can inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which can lead to a decrease in pH in the tumor microenvironment. This can inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It has also been shown to have promising results in various biochemical and physiological studies. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects on normal cells and tissues are not well studied.

Future Directions

There are several future directions for the study of 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential as a cancer therapy and anti-inflammatory drug. This compound can also be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Furthermore, this compound can be used as a lead compound for the development of new drugs with similar properties.

Synthesis Methods

2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide can be synthesized using various methods, including the reaction of benzylsulfonyl chloride with N-(4-aminophenyl)butanamide in the presence of triethylamine. The resulting product is then treated with sulfuric acid to obtain this compound. Another method involves the reaction of N-(4-aminophenyl)butanamide with benzylsulfonyl chloride in the presence of triethylamine and sodium bicarbonate. The resulting product is then treated with sulfuric acid to obtain this compound. Both methods have been shown to yield high purity this compound.

Scientific Research Applications

2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.

properties

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H24N2O5S2/c1-3-15(2)21-28(25,26)18-11-9-17(10-12-18)20-19(22)14-27(23,24)13-16-7-5-4-6-8-16/h4-12,15,21H,3,13-14H2,1-2H3,(H,20,22)

InChI Key

UHIGWJCDMCRJEH-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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